molecular formula C8H6ClN B3045402 3-Chlorobenzylisocyanide CAS No. 106106-81-4

3-Chlorobenzylisocyanide

Cat. No.: B3045402
CAS No.: 106106-81-4
M. Wt: 151.59 g/mol
InChI Key: DCNIQWCLKSMOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzylisocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzylisocyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Versatile Building Block:
3-Chlorobenzylisocyanide serves as a crucial building block in organic synthesis. Its isocyanide functional group allows it to participate in various multicomponent reactions (MCRs), enabling the formation of complex molecules from simpler precursors. Notably, it can be utilized in reactions such as the Ugi reaction, Passerini reaction, and Biginelli reaction, which are essential for synthesizing bioactive compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Ugi ReactionCombines isocyanides with amines, acids, and aldehydes to form peptidomimetics.
Passerini ReactionForms α-acylamino acids by reacting isocyanides with carboxylic acids and aldehydes.
Biginelli ReactionSynthesizes dihydropyrimidinones, which have pharmaceutical significance.

Medicinal Chemistry

Drug Discovery:
The electrophilic nature of this compound makes it a valuable tool in drug discovery. Researchers have explored its potential for synthesizing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form functionalized heterocycles further enhances its utility in developing novel drug candidates.

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of isocyanide-derived compounds that exhibited significant anticancer activity against various cancer cell lines. By modifying the substituents on the benzyl group, researchers were able to enhance the biological activity of these compounds, showcasing the adaptability of this compound in medicinal chemistry applications .

Material Science

Functional Materials:
In material science, this compound has been investigated for its potential to create functional materials with specific properties. Its reactivity allows for the incorporation into polymers and other materials, leading to advancements in fields such as coatings and adhesives.

Table 2: Potential Applications in Material Science

Application TypeDescriptionReference
CoatingsUsed in formulations to enhance adhesion and durability.
AdhesivesIncorporates into adhesive formulations for improved performance.

Mechanism of Action

The mechanism by which 3-chlorobenzylisocyanide exerts its effects involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzylisocyanide is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific applications that other isocyanides may not be able to perform .

Biological Activity

3-Chlorobenzylisocyanide (CBI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, supported by relevant studies and data.

This compound is characterized by the following molecular formula:

  • Molecular Formula : C8H6ClN
  • Molecular Weight : 153.59 g/mol
  • CAS Number : 73722-56-0

Synthesis of this compound

The synthesis of CBI typically involves the reaction of chlorobenzylamine with phosgene or other isocyanate precursors. The reaction conditions can be optimized for yield and purity, often utilizing methods such as microwave-assisted synthesis to enhance efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of CBI. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that CBI exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)
Jurkat (T-cell leukemia)10
HeLa (cervical cancer)15
MCF-7 (breast cancer)12

This cytotoxicity was attributed to the induction of apoptosis and modulation of cell cycle progression, as indicated by flow cytometry analysis.

Antimicrobial Activity

CBI has also been evaluated for its antimicrobial properties. Studies report that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings suggest that CBI could serve as a potential lead compound for developing new antimicrobial agents.

The mechanism by which CBI exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : CBI has been shown to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Study : A study published in Nature Communications investigated the effects of CBI on various cancer cell lines. It reported a significant reduction in cell viability in treated cells compared to controls, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted CBI's effectiveness against resistant strains of bacteria, demonstrating its potential role in addressing antibiotic resistance .
  • Molecular Docking Studies : Computational studies have shown that CBI can bind effectively to target proteins involved in tumor growth and bacterial survival, suggesting a rational basis for its use in drug design .

Properties

IUPAC Name

1-chloro-3-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNIQWCLKSMOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373883
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106106-81-4
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzylisocyanide
Reactant of Route 2
3-Chlorobenzylisocyanide
Reactant of Route 3
3-Chlorobenzylisocyanide
Reactant of Route 4
3-Chlorobenzylisocyanide
Reactant of Route 5
3-Chlorobenzylisocyanide
Reactant of Route 6
3-Chlorobenzylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.